molecular formula C17H17F2NO3 B4571815 N-(2,6-difluorophenyl)-2-(2-methoxyphenoxy)butanamide

N-(2,6-difluorophenyl)-2-(2-methoxyphenoxy)butanamide

Cat. No.: B4571815
M. Wt: 321.32 g/mol
InChI Key: AWHKYLOOIFFNBD-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-2-(2-methoxyphenoxy)butanamide is a useful research compound. Its molecular formula is C17H17F2NO3 and its molecular weight is 321.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.11764973 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

High-Performance Renewable Thermosetting Resin

A study reported the synthesis of a renewable bisphenol, which is used to create a high-performance thermosetting resin. This resin demonstrates significant thermal stability and low water uptake, making it suitable for maritime environments. The research highlights the potential of sustainable feedstocks in producing high-performance resins for various applications (Harvey et al., 2014).

Antimicrobial and Anticancer Applications

Another study synthesized N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide, showing promising antimicrobial, anticancer, and antileishmanial activities. This compound also displayed good inhibitory activity against urease, suggesting its potential in treating diseases caused by urease-producing pathogens and cancer (Sirajuddin et al., 2015).

Novel Photoconductive Material

Research on the enzymatic synthesis of poly(4-fluoro-2-methoxyphenol) indicated that the resulting polyfluorophenol exhibits suitable photoconductive properties. This study opens avenues for using enzymes to produce polymeric materials for photoelectronic devices, leveraging their mild and eco-friendly production processes (Zaragoza-Gasca et al., 2011).

Antioxidant and Inhibition Properties

A series of chiral N-(phenoxyalkyl)amides were reported as potent MT(1) and MT(2) melatonergic ligands with notable antioxidant properties. Among these, N-[2-(3-methoxyphenoxy)propyl]butanamide showed potent antioxidant activity, suggesting its utility in protecting against oxidative stress-related damage (Carocci et al., 2013).

Properties

IUPAC Name

N-(2,6-difluorophenyl)-2-(2-methoxyphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO3/c1-3-13(23-15-10-5-4-9-14(15)22-2)17(21)20-16-11(18)7-6-8-12(16)19/h4-10,13H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHKYLOOIFFNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC=C1F)F)OC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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